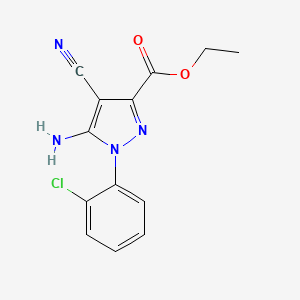

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIRUUMOFNGZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674836 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-00-3 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate (CAS No. 1150164-00-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁ClN₄O₂

- Molecular Weight : 290.71 g/mol

- CAS Number : 1150164-00-3

- MDL Number : MFCD09835739

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. A review of various pyrazole compounds indicated that those with specific substitutions exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano | 5.40 μM | 0.01 μM | 344.56 |

This compound demonstrated a high selectivity for COX-2 over COX-1, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial and Antifungal Activity

This compound has also been screened for antibacterial and antifungal activities. The results from various studies are summarized below:

| Activity Type | Tested Organisms | Result |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant inhibition observed |

| Antifungal | C. albicans, A. niger | Moderate activity |

The compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, alongside moderate antifungal activity .

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, ethyl 5-amino-1-(2-chlorophenyl)-4-cyano was administered at various dosages. The results indicated a dose-dependent reduction in edema, comparable to standard anti-inflammatory agents like diclofenac sodium.

Case Study 2: Safety Profile Assessment

Histopathological evaluations conducted on the liver and kidneys of treated rats showed minimal degenerative changes, suggesting that the compound possesses a favorable safety profile while exerting its pharmacological effects .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) highlighted the fungicidal activity of related compounds, suggesting potential applications in agricultural pest control.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that modifications to similar pyrazole structures can enhance their effectiveness against inflammation. For instance, certain derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study by Ming Li (2005) : This research reported the synthesis of structurally related compounds that exhibited fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial in both agricultural and pharmaceutical applications.

- Anti-inflammatory Evaluation : A comparative analysis showed that certain pyrazole derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents.

Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.